2-Amino-5-(4-methylphenyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-5-(4-methylphenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methylphenyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-5-(4-methylphenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their anti-inflammatory and analgesic properties.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
2-Amino-5-(4-methylphenyl)thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its carboxamide group, in particular, allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
61019-16-7 |
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Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-amino-5-(4-methylphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c1-7-2-4-8(5-3-7)10-6-9(11(13)15)12(14)16-10/h2-6H,14H2,1H3,(H2,13,15) |
InChI Key |
UMLSKLYSFQYAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N |
Origin of Product |
United States |
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